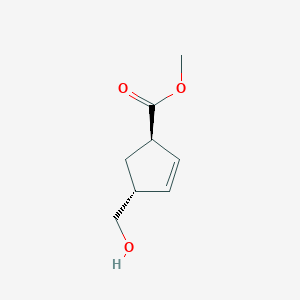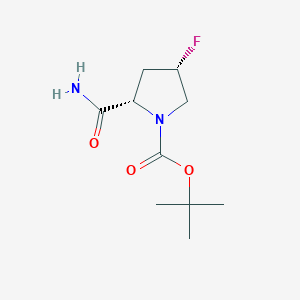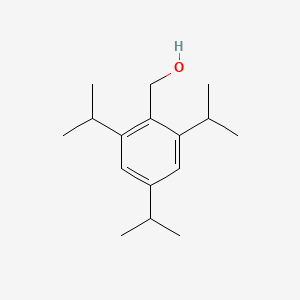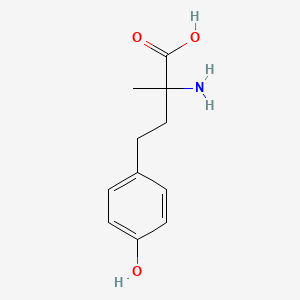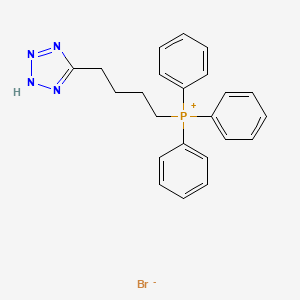
(4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide
描述
(4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide is a chemical compound that features a tetrazole ring attached to a butyl chain, which is further connected to a triphenylphosphonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide typically involves the reaction of a tetrazole derivative with a butyl halide, followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of a base to deprotonate the tetrazole, facilitating its nucleophilic attack on the butyl halide. The final step involves the quaternization of the phosphine with bromine to form the bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique structure and reactivity make it a promising candidate for the development of new drugs and treatments.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of a wide range of products.
作用机制
The mechanism of action of (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The triphenylphosphonium group can facilitate the compound’s entry into cells, allowing it to exert its effects at the cellular level. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium chloride
- (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium iodide
- (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium fluoride
Uniqueness
(4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide is unique due to its specific combination of a tetrazole ring and a triphenylphosphonium group This combination imparts unique reactivity and properties to the compound, making it distinct from other similar compounds
属性
IUPAC Name |
triphenyl-[4-(2H-tetrazol-5-yl)butyl]phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4P.BrH/c1-4-12-20(13-5-1)28(21-14-6-2-7-15-21,22-16-8-3-9-17-22)19-11-10-18-23-24-26-27-25-23;/h1-9,12-17H,10-11,18-19H2,(H,24,25,26,27);1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVUAUBGMGCLEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC2=NNN=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614270 | |
| Record name | Triphenyl[4-(2H-tetrazol-5-yl)butyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42743-15-7 | |
| Record name | Triphenyl[4-(2H-tetrazol-5-yl)butyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


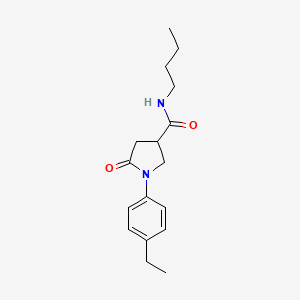
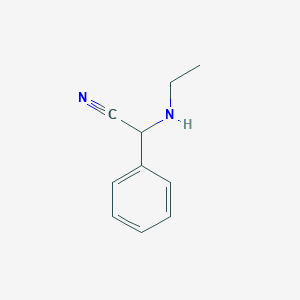
![7-Methylimidazo[1,2-c]pyrimidine](/img/structure/B3136799.png)
![N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3136803.png)

